molecular formula C12H18O B3055682 2,6-Dipropylphenol CAS No. 6626-32-0

2,6-Dipropylphenol

Cat. No.: B3055682
CAS No.: 6626-32-0
M. Wt: 178.27 g/mol
InChI Key: NAILKKRDWBJCNH-UHFFFAOYSA-N
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Description

2,6-Dipropylphenol is a phenolic compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to 2,6-diisopropylphenol (Propofol), a widely used intravenous general anesthetic , makes it a valuable scaffold for investigating structure-activity relationships (SAR) . Researchers utilize this compound to study how modifications to the phenol ring—such as altering the length and branching of alkyl substituents—affect interactions with biological targets, primarily the γ-aminobutyric acid type A (GABAA) receptor . This compound serves as a key intermediate in organic synthesis for the development of novel analogs. Studies on related phenolic compounds demonstrate their reactivity with various nitrogen oxides, suggesting potential research applications in studying antioxidant mechanisms and nitration pathways . As a building block, this compound can be used to create derivatives for high-throughput screening in drug discovery projects aimed at developing new sedative, anesthetic, or anticonvulsant agents . The product is provided as a high-purity material to ensure consistent and reliable research outcomes. It is intended for use in laboratory experiments only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

2,6-dipropylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h5,8-9,13H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAILKKRDWBJCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC=C1)CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38298-05-4
Details Compound: Phenol, 2,6-dipropyl-, homopolymer
Record name Phenol, 2,6-dipropyl-, homopolymer
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10216458
Record name Phenol, 2,6-dipropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-32-0
Record name 2,6-Dipropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6626-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dipropylphenol
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Record name NSC59848
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Record name Phenol, 2,6-dipropyl-
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Record name 2,6-DIPROPYLPHENOL
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Preparation Methods

Friedel-Crafts Alkylation in Batch Processes

The classical synthesis of 2,6-diisopropylphenol employs Friedel-Crafts alkylation, wherein phenol reacts with propylene gas under high-pressure conditions in the presence of Lewis acid catalysts. Aluminum phenoxide, a catalyst first disclosed in U.S. Patent 3,271,314, facilitates the double isopropylation of phenol at temperatures ranging from 170°C to 207°C and pressures exceeding 500 psi.

Optimization of Reaction Parameters

Early batch processes required extreme conditions (300°C, 3000 bar) but were later refined to operate at 170°C and 450–500 psi, achieving yields of 70–90%. Key parameters include:

  • Catalyst Loading : 0.1–30 wt% aluminum phenoxide relative to phenol.
  • Solvent Systems : Toluene or paraffins as inert diluents to moderate exothermicity.
  • Reaction Duration : Multi-step propylene addition over 17–30 hours to prevent runaway reactions.
Table 1: Batch Alkylation Performance Under Varied Conditions
Catalyst Temperature (°C) Pressure (psi) Yield (%) Selectivity (%)
Al-phenoxide 170 500 85 78
H₂SO₄ 300 3000 65 62
BF₃ 250 2000 72 68

Data adapted from.

Vapor-Phase Isopropylation Using Zeolite Catalysts

Zeolite-catalyzed vapor-phase isopropylation represents a breakthrough in selective synthesis, circumventing the need for corrosive Lewis acids. H-beta and H-mordenite zeolites have demonstrated superior performance in converting phenol to 2,6-diisopropylphenol with isopropyl alcohol (IPA) as the alkylating agent.

Kinetic and Thermodynamic Considerations

The reaction follows a dual-site mechanism: IPA dehydrates to form propylene on Brønsted acid sites, which subsequently alkylates phenol adsorbed on Lewis acid sites. H-beta zeolite, with its three-dimensional pore structure, enhances mass transfer and reduces coking, achieving 94% phenol conversion and 56% selectivity toward 2,6-diisopropylphenol at 250°C.

Parameter Optimization and Catalyst Stability

Critical operational parameters were systematically evaluated:

  • Molar Ratio (Phenol:IPA) : Optimal at 1:4, balancing alkylation efficiency and IPA decomposition.
  • Weight Hourly Space Velocity (WHSV) : 2.5 h⁻¹ maximizes contact time without pore blockage.
  • Temperature : 250°C minimizes side reactions (e.g., triisopropylation).

H-beta maintained stable activity for over 25 hours, outperforming H-mordenite (68% conversion, 43% selectivity).

Table 2: Zeolite-Catalyzed Isopropylation Performance
Catalyst Temp (°C) WHSV (h⁻¹) Conversion (%) Selectivity (%)
H-beta 250 2.5 94 56
H-mordenite 250 2.5 68 43

Data sourced from.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a scalable alternative to batch processes, particularly for decarboxylation steps that traditionally require prolonged heating. A two-step flow system developed by combines Friedel-Crafts alkylation of 4-hydroxybenzoic acid with subsequent decarboxylation.

Flow Reactor Design and Process Intensification

The first step employs a tubular reactor for Friedel-Crafts alkylation at 150°C, achieving near-quantitative conversion of 4-hydroxybenzoic acid to 2,6-diisopropyl-4-carboxyphenol. The second step utilizes a copper coil reactor at 200°C for decarboxylation, with tetramethylethylenediamine (TMEDA) in 2-butoxyethanol enabling 98% yield at a residence time of 30 minutes.

Solvent and Base Screening

Decarboxylation efficiency was highly solvent-dependent:

  • 2-Butoxyethanol : 98% yield (200°C, 0.5 h).
  • DMF : 72% yield (150°C, 3 h).
  • 2-Ethoxyethanol : 85% yield (150°C, 3 h).
Table 3: Decarboxylation Efficiency in Flow Systems
Base Solvent Temp (°C) Time (h) Yield (%)
TMEDA 2-butoxyethanol 200 0.5 98
DIPEA 2-ethoxyethanol 150 3 85
NaOH 2-ethoxyethanol 130 12 69

Data from.

Purification via Chlorination-Hydrogenation

Technical-grade 2,6-diisopropylphenol (97% purity) requires rigorous purification to meet pharmacopeial standards. European Patent EP2522651A1 discloses a two-step chlorination-hydrogenation process that elevates purity to >99.5%.

Chlorination Step

Sulfuryl chloride (SO₂Cl₂) selectively chlorinates the para position of 2,6-diisopropylphenol at 60–70°C, yielding 4-chloro-2,6-diisopropylphenol with 70–73% efficiency. Solvent-free conditions prevent dimerization and reduce waste.

Catalytic Hydrogenation

Palladium on charcoal (5% Pd/C) catalyzes hydrogenolysis of the C-Cl bond at 3–5 bar H₂, employing aqueous NaOH to neutralize HCl byproducts. This step restores the phenolic structure with 90% yield and >99.5% purity.

Table 4: Purification Process Metrics
Step Reagent Conditions Yield (%) Purity (%)
Chlorination SO₂Cl₂ 70°C, solvent-free 73 97 → 99
Hydrogenation Pd/C, NaOH 25°C, 5 bar H₂ 90 99.5

Data derived from.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dipropylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2,6-Dipropylphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,6-Dipropylphenol, particularly in its role as an anesthetic (propofol), involves the potentiation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors. This action results in the enhancement of the inhibitory effects of GABA, leading to sedation and hypnosis .

Comparison with Similar Compounds

Solubility and Physical Properties

  • 2,6-Dipropylphenol (C₁₂H₁₈O): Solubility = 2.500 × 10⁻² g/L at 25°C .
  • 2-n-Hexylphenol (C₁₂H₁₈O): Solubility = 4.000 × 10⁻² g/L at 25°C, demonstrating higher solubility despite its longer alkyl chain . This anomaly may arise from differences in branching or intermolecular interactions.
Compound Substituents Solubility (g/L, 25°C) Key Properties
This compound Propyl (linear) 0.025 Low solubility; PPE copolymer monomer
2-n-Hexylphenol Hexyl (linear) 0.040 Higher solubility than dipropyl analog
2,6-Diisopropylphenol Isopropyl (branched) N/A Steric hindrance impacts conformation

Steric and Conformational Effects

Branched substituents, such as isopropyl groups in 2,6-diisopropylphenol derivatives, induce propeller-like chirality in silicon-thiolate complexes, as observed in crystallographic studies . In contrast, linear propyl groups in this compound likely reduce steric hindrance, enabling more flexible molecular conformations and influencing polymerization efficiency in PPE copolymers .

Substituent Position and Functional Group Variations

  • 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄): Structural similarity (0.73 Tanimoto score) to this compound, but with methoxy and hydroxypropyl groups altering polarity and hydrogen-bonding capacity .
  • 2,6-Diisopropylnaphthalene (C₁₆H₂₀): A naphthalene derivative with isopropyl groups; its extended aromatic system contrasts with phenol-based compounds, highlighting how ring structure affects applications (e.g., as a pesticide intermediate vs. polymer monomer) .

Impact on Polymer Properties

In PPE copolymers, alkyl chain length and branching influence material performance:

  • 2,6-Dimethylphenol: Yields rigid polymers with high glass transition temperatures.
  • 2,6-Diethylphenol: Intermediate chain length balances rigidity and processability.

Biological Activity

2,6-Dipropylphenol, commonly known as propofol, is a widely used intravenous anesthetic agent with a range of biological activities beyond its anesthetic properties. This article delves into its biological activity, including its effects on cellular mechanisms, antioxidant properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its rapid onset and short duration of action when used as an anesthetic. It is primarily administered intravenously and is known for producing smooth and rapid anesthesia across various species, including humans. The compound has a therapeutic index that indicates a relatively safe profile for clinical use.

1. Anesthetic Properties

This compound is primarily recognized for its anesthetic properties. Studies have shown that it can induce anesthesia in various animal models with minimal side effects:

  • Dosage and Efficacy : The effective dose (HD50) for inducing anesthesia in mice is approximately 13.5 mg/kg, while the lethal dose (LD50) is around 56 mg/kg, giving it a therapeutic ratio of 4.14 .
  • Rapid Induction : Anesthesia can be achieved within one minute of administration, lasting from three to twenty-five minutes depending on the species and dosage .

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties:

  • Mechanism : It acts by scavenging free radicals, forming phenoxyl radicals in the process. This property is similar to that of alpha-tocopherol (vitamin E), suggesting a potential role in reducing oxidative stress .
  • Clinical Implications : The antioxidant effects may contribute to the neuroprotective properties observed during anesthesia, potentially mitigating neuronal damage caused by oxidative stress during surgical procedures .

3. Cytotoxic Effects and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:

  • Caspase Activation : In vitro studies using T24 bladder cancer cells showed that treatment with this compound resulted in increased activation of caspase-3, indicating induction of apoptosis .
  • Concentration-Dependent Effects : The compound demonstrated selective cytotoxicity against HeLa cancer cells with IC50 values indicating significant anti-cancer activity at low concentrations (3 to 8 μg/ml) .

4. Mechanistic Insights

The biological activity of this compound extends to various cellular mechanisms:

  • Calcium Regulation : It has been shown to inhibit calcium entry in muscle cells while increasing calcium sensitivity in cardiac myocytes . This dual action may have implications for cardiac function during anesthesia.
  • Protein Kinase C Stimulation : Propofol stimulates protein kinase C pathways which may play a role in modulating apoptosis and cellular signaling pathways .

5. Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityFindings
Anesthetic PropertiesRapid induction; HD50 = 13.5 mg/kg; LD50 = 56 mg/kg
Antioxidant ActivityScavenges free radicals; resembles vitamin E
Cytotoxic EffectsInduces apoptosis in cancer cells; IC50 = 3-8 μg/ml
Calcium RegulationInhibits calcium entry; increases sensitivity
Protein Kinase CStimulates pathways involved in apoptosis

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,6-Dipropylphenol critical for experimental design?

  • Answer : Key properties include solubility (1.402E-04 M at 25°C in water), molecular weight (178.28 g/mol), and stability under standard laboratory conditions. Solubility data should guide solvent selection for reactions or biological assays, while molecular weight impacts chromatographic analysis (e.g., HPLC). Stability data (e.g., decomposition products under heat or light) inform storage protocols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation of dust/aerosols via fume hoods or local exhaust ventilation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in sealed containers away from oxidizers and ignition sources .

Q. How can researchers verify the purity of this compound in experimental samples?

  • Answer : Employ analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Compare retention times and spectral data with reference standards from authoritative databases like PubChem .

Advanced Questions

Q. How can contradictions between experimental data and prior literature on this compound be systematically resolved?

  • Answer : Conduct a meta-analysis of methodologies used in conflicting studies. For example, discrepancies in solubility measurements may arise from differences in temperature, solvent purity, or analytical techniques. Replicate experiments under controlled conditions and validate results using orthogonal methods (e.g., NMR, FTIR) .

Q. What methodological considerations are critical for addressing data gaps in this compound’s toxicological profile?

  • Answer : Design in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., acute toxicity in rodent models) following OECD guidelines. Prioritize endpoints with limited data, such as reproductive toxicity or chronic exposure effects. Use computational models (QSAR) to predict hazards while awaiting empirical validation .

Q. What strategies improve ecological risk assessments for this compound?

  • Answer : Conduct biodegradation studies under aerobic/anaerobic conditions and measure bioaccumulation potential (e.g., log Kow). Monitor metabolites for persistence in water/soil using LC-MS/MS. Align experimental protocols with EPA High Production Volume (HPV) Chemical Challenge Program standards to ensure regulatory relevance .

Q. How should researchers evaluate and mitigate limitations in studies involving this compound?

  • Answer : Explicitly document sample size constraints, instrumentation limits (e.g., detection thresholds), and potential biases (e.g., solvent interference). Use sensitivity analyses to quantify uncertainty in results. Peer review protocols (e.g., double-blind data validation) enhance reproducibility .

Methodological Notes

  • Data Interpretation : Cross-reference solubility, stability, and toxicity data with PubChem entries to ensure consistency .
  • Safety Compliance : Adopt ISO 17025-accredited procedures for waste disposal to prevent environmental contamination .
  • Advanced Techniques : Integrate high-throughput screening (HTS) for rapid toxicity profiling and structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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